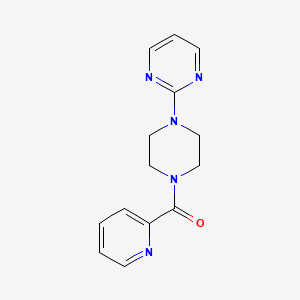

2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone

Description

2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone is a heterocyclic compound featuring a central ketone group flanked by a pyridyl moiety and a pyrimidin-2-yl-substituted piperazine ring. This structure combines three pharmacologically relevant components:

- 2-Pyridyl group: A π-deficient aromatic ring with nitrogen at position 2, enabling coordination chemistry and hydrogen bonding .

- Pyrimidin-2-yl group: A six-membered aromatic ring with two nitrogen atoms, enhancing binding affinity to biological targets .

- Piperazinyl group: A flexible six-membered ring with two nitrogen atoms, often used to modulate solubility and bioavailability in drug design .

This compound is hypothesized to exhibit bioactivity due to its structural similarity to antiviral and metal-chelating agents (e.g., anti-HBV 2-pyridyl ketone derivatives and di-2-pyridyl ketone metal complexes ).

Properties

IUPAC Name |

pyridin-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(12-4-1-2-5-15-12)18-8-10-19(11-9-18)14-16-6-3-7-17-14/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPUEBZNAGUENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . One common method includes the reaction of 2-pyridyl ketone with 4-pyrimidin-2-ylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyridine or pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like ethanol or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding alcohols or amines. Substitution reactions can result in various substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of inflammatory mediators like prostaglandins . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its nitrogen atoms to form stable complexes with unique properties .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituent variations and their impact on properties:

Key Observations :

- Substituent Diversity : The pyrimidin-2-ylpiperazinyl group in the target compound introduces steric bulk and hydrogen-bonding capacity compared to simpler analogs like phenyl 2-pyridyl ketone .

- Bioactivity : Anti-HBV activity in amide derivatives (e.g., compound 6h) correlates with electron-donating groups (e.g., 4-ethoxyphenyl) on the aromatic ring . The target compound’s pyrimidinyl group may mimic this effect.

- Stability: Unlike α-amino ketones (e.g., 2-pyridyl α-amino ketones), the target compound lacks stereocenters, reducing racemization risks .

Biological Activity

2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone (CAS No. 1022692-82-5) is a heterocyclic compound featuring a unique combination of pyridine, pyrimidine, and piperazine rings. This structural complexity contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following components:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Pyrimidine ring : A six-membered ring with two nitrogen atoms at positions 1 and 3.

- Piperazine ring : A saturated six-membered ring containing two nitrogen atoms.

This combination allows for various interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. Additionally, the compound has shown potential in modulating pathways involved in cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain pyrimidine derivatives can effectively inhibit bacterial growth against strains like E. coli and S. aureus . The specific activity of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone against various microbial pathogens remains an area for further investigation.

Anticancer Potential

The compound has been evaluated for its anticancer properties using various cell lines. In vitro studies have demonstrated significant cytotoxic effects against multiple cancer types:

- MCF-7 (breast cancer) : IC50 values indicating potent activity.

- A549 (lung cancer) : Comparable efficacy to established chemotherapeutics .

Table 1 summarizes the IC50 values of 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone against different cancer cell lines:

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes suggests potential anti-inflammatory properties. Studies involving animal models have shown that it can reduce inflammation markers, which may be beneficial in treating conditions like arthritis or other inflammatory disorders.

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of various pyrimidine derivatives, including 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone, against several tumor cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to standard treatments like etoposide .

- Antimicrobial Testing : In another study focusing on antimicrobial properties, derivatives were tested against seven microbial strains. The findings revealed significant inhibition at varying concentrations, highlighting the potential for developing new antimicrobial agents based on this compound .

Q & A

Q. What are the recommended synthetic routes for 2-Pyridyl 4-pyrimidin-2-ylpiperazinyl ketone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with piperazine intermediates. A common approach is alkylation of a pyridine-based electrophile followed by nucleophilic substitution with a pyrimidine-containing piperazine derivative . Key parameters include solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like cesium carbonate to enhance reactivity . To optimize yield, employ fractional factorial design to test variables (e.g., molar ratios, reaction time) systematically .

Q. How can researchers ensure structural integrity and purity during synthesis?

- Methodological Answer : Post-synthesis characterization requires a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm connectivity of pyridyl, pyrimidinyl, and piperazinyl groups.

- HPLC (≥97% purity threshold) with a C18 column and acetonitrile/water gradient .

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for initial separation. For higher purity, recrystallize from ethanol/water mixtures, leveraging differences in solubility between byproducts and the target compound . Centrifugal partition chromatography (CPC) may also improve recovery rates for polar intermediates .

Advanced Research Questions

Q. How can computational methods streamline reaction design and mechanistic studies for this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to model reaction pathways and identify transition states . Couple this with molecular dynamics simulations to predict solvent effects. Tools like Gaussian or ORCA can validate intermediates observed in experimental LC-MS data. Machine learning algorithms (e.g., neural networks) may further refine condition optimization by analyzing historical reaction datasets .

Q. How should researchers address contradictory data in biological activity assays?

- Methodological Answer :

- Validate binding assays : Replicate experiments using SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) and compare with initial ITC (isothermal titration calorimetry) results .

- Control for off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.

- Leverage structural analogs : Compare SAR (structure-activity relationship) trends with related piperazine derivatives to identify critical functional groups .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer :

- Systematic substitution : Synthesize derivatives with modifications to the pyridyl (e.g., Cl, CF₃) or pyrimidinyl (e.g., NH₂, OMe) groups.

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to align active conformers and identify essential interaction motifs .

- In silico docking : Predict binding modes to targets like kinase enzymes (e.g., EGFR, JAK2) using AutoDock Vina or Glide .

Q. How can researchers optimize bioavailability and pharmacokinetic properties?

- Methodological Answer :

- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP values >5, improving aqueous solubility .

- Metabolic stability assays : Test microsomal half-life (human/rat liver microsomes) and identify metabolic hotspots via LC-QTOF-MS metabolite profiling.

- Permeability studies : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

Data Analysis and Experimental Design

Q. What statistical approaches resolve variability in synthetic yield or biological reproducibility?

- Methodological Answer : Apply ANOVA to identify significant factors (e.g., catalyst loading, temperature). For high-throughput screening, use Bayesian optimization to prioritize reaction conditions with the highest likelihood of success . For biological assays, employ Bland-Altman plots to assess inter-lab variability.

Q. How can researchers integrate multi-omics data to elucidate mechanisms of action?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data from treated cell lines to identify dysregulated pathways. Use pathway enrichment tools (DAVID, Metascape) and network pharmacology models (Cytoscape) to map interactions between the compound and potential targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.